molecular formula C12H15N3O B13024807 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13024807
M. Wt: 217.27 g/mol
InChI Key: MSVSKFDCHYIUGF-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to the pyrrolopyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-nitropyrimidine with cyclopentanol in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography . The choice of reagents and conditions is tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF or DMSO.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyrrolopyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the cyclopentyloxy position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival . The compound’s structure allows it to fit into the ATP-binding pocket of kinases, thereby blocking ATP access and subsequent phosphorylation events.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific cyclopentyloxy substitution, which enhances its binding affinity and selectivity for certain kinases. This unique structural feature contributes to its potent biological activity and potential therapeutic applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-cyclopentyloxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H15N3O/c1-8-14-11-10(6-7-13-11)12(15-8)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14,15)

InChI Key

MSVSKFDCHYIUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN2)C(=N1)OC3CCCC3

Origin of Product

United States

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